molecular formula C9H8N2O B15237731 3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile

3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile

Cat. No.: B15237731
M. Wt: 160.17 g/mol
InChI Key: KZOOPDJVDDUFEB-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the benzofuran ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-7-carbonitrile
  • 3-Amino-2,3-dihydro-1-benzofuran-5-carbonitrile
  • 2,3-Dihydro-1-benzofuran-7-carboxamide

Uniqueness

3-Amino-2,3-dihydro-1-benzofuran-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-amino-2,3-dihydro-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,8H,5,11H2

InChI Key

KZOOPDJVDDUFEB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC(=C2O1)C#N)N

Origin of Product

United States

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